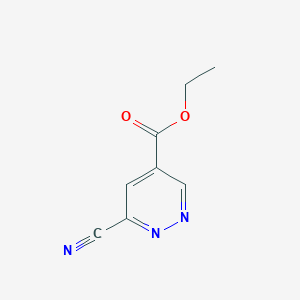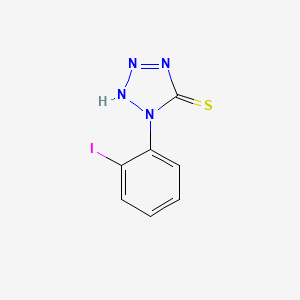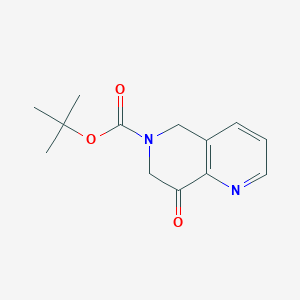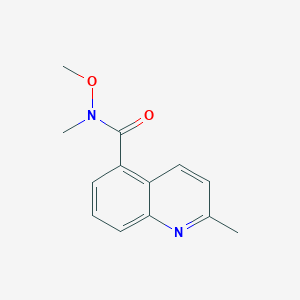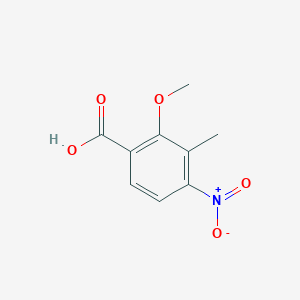![molecular formula C7H5N3O B13671096 1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde](/img/structure/B13671096.png)
1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Métodos De Preparación
The synthesis of 1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde typically involves the reaction of 5-aminopyrazoles with aldehydes under specific conditions. One common method includes the use of diethyl ethoxy methylenemalonate as a starting material, which reacts with 5-aminopyrazole to form the desired pyrazolopyridine structure . The reaction conditions often involve the use of glacial acetic acid as a solvent and heating the mixture to facilitate the cyclization process .
Industrial production methods for this compound are not extensively documented, but the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency. This may include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and purity .
Análisis De Reacciones Químicas
1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, dichloromethane), and controlled temperatures to ensure the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups at the aldehyde or pyrazole ring positions .
Aplicaciones Científicas De Investigación
1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated that derivatives of this compound exhibit anticancer, antimicrobial, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism by which 1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The pathways involved often include signal transduction pathways that regulate cell growth, apoptosis, and immune responses . The exact mechanism can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridine: This compound has a different arrangement of the pyrazole and pyridine rings, leading to variations in reactivity and biological activity.
1H-Pyrazolo[4,3-c]pyridine:
1H-Pyrazolo[3,4-c]pyridine: Similar in structure but with different substitution patterns and reactivity.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer unique chemical and biological properties .
Propiedades
IUPAC Name |
2H-pyrazolo[4,3-b]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-6-7-5(9-10-6)2-1-3-8-7/h1-4H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYPRHHNIMYYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2N=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
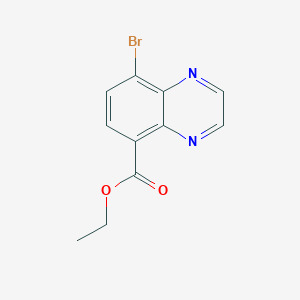
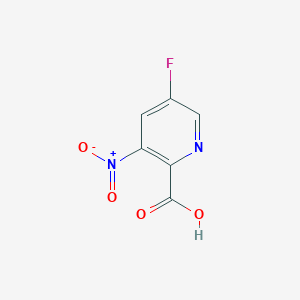
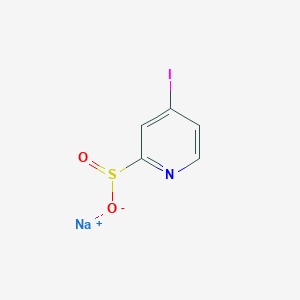
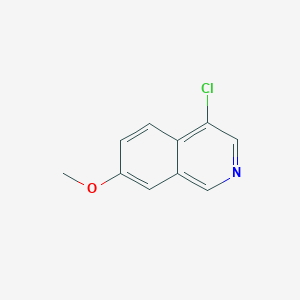
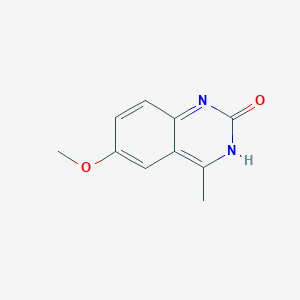
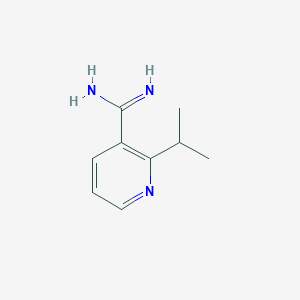
![5-Methylfuro[2,3-d]pyrimidin-2-amine](/img/structure/B13671067.png)
